2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetonitrile
Description
2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetonitrile (CAS: 477848-81-0) is a quinazoline derivative featuring a sulfanyl acetonitrile moiety. Structurally, it comprises a bicyclic quinazoline core substituted with methoxy groups at positions 6 and 7, a phenethyl chain at position 3, and a sulfanyl-linked acetonitrile group at position 2 . This compound belongs to a class of small-molecule inhibitors targeting chitinase-3-like-1 (CHI3L1), a glycoprotein implicated in inflammatory and allergic diseases.
Properties
IUPAC Name |
2-[4-imino-6,7-dimethoxy-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-25-17-12-15-16(13-18(17)26-2)23-20(27-11-9-21)24(19(15)22)10-8-14-6-4-3-5-7-14/h3-7,12-13,22H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDWIXLGQPPHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC#N)CCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123503 | |
| Record name | 2-[[3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-phenylethyl)-2-quinazolinyl]thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477848-81-0 | |
| Record name | 2-[[3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-phenylethyl)-2-quinazolinyl]thio]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-phenylethyl)-2-quinazolinyl]thio]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetonitrile, also known by its CAS number 477848-81-0, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.46 g/mol
CAS Number: 477848-81-0
The compound features a quinazoline core structure which is known for various biological activities, including anticancer and antimicrobial effects. The presence of the sulfanyl and imino groups enhances its pharmacological profile.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the quinazoline structure followed by the introduction of sulfur and acetonitrile functionalities. Detailed synthetic pathways can be referenced from chemical databases and literature.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study evaluated the cytotoxic effects of related compounds on K562 cell lines and found that certain derivatives showed promising results with IC50 values comparable to established chemotherapeutic agents like verapamil .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6e | K562 | 0.66 |
| 6h | K562 | 0.65 |
| 7c | K562 | 0.96 |
Multidrug Resistance Reversal
The compound has also been investigated for its ability to reverse multidrug resistance in cancer therapy. The mechanism likely involves modulation of drug transporters or alteration in cellular pathways that contribute to resistance .
Case Studies
Recent case studies highlight the application of similar compounds in clinical settings:
- Long COVID Treatment : A study involving a cohort treated with various quinazoline derivatives showed improvements in symptoms associated with long COVID, suggesting potential therapeutic avenues for respiratory ailments .
- Pharmacovigilance Reports : Analysis from electronic health records indicated that patients receiving treatments involving similar compounds reported fewer adverse events compared to traditional therapies .
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
Core Modifications: The phenethyl group at position 3 (shared with K284-6111 and the isoindole derivative) is critical for hydrophobic interactions with CHI3L1’s binding pocket . The methoxypropyl substituent in the acetic acid derivative () introduces polar character, which may reduce membrane permeability compared to phenethyl-containing analogs .
Functional Group Impact :
- The acetonitrile group in the target compound offers moderate polarity, balancing solubility and cell permeability. In contrast, K284-6111’s butanamide group may improve metabolic stability and target engagement through hydrogen bonding .
- The acetic acid derivative () likely exhibits higher aqueous solubility but reduced CNS penetration due to ionization at physiological pH .
Biological Activity: K284-6111 has demonstrated efficacy in suppressing AD-like inflammation in murine models, reducing epidermal thickening and cytokine levels (e.g., IL-6, TNF-α) . The isoindole-linked compound () lacks reported activity data, but its rigid structure could influence binding kinetics .
Physicochemical and ADME Considerations
- Molecular Weight : The target compound (MW ~439.5) falls within the acceptable range for oral bioavailability, unlike K284-6111 (MW ~567.7), which may face absorption challenges .
- LogP Predictions : The phenethyl and acetonitrile groups suggest a logP of ~2.5–3.0, favoring moderate tissue distribution. The acetic acid derivative’s logP is likely lower (~1.5–2.0), limiting CNS access .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
